molecular formula C15H20ClNO3 B1630959 Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride CAS No. 52763-21-0

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride

Cat. No. B1630959
CAS RN: 52763-21-0
M. Wt: 297.78 g/mol
InChI Key: UQOMEAWPKSISII-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (EBOC-HCl) is an organic compound that is used in scientific research and experiments. It is a versatile compound that has been used in a variety of applications, including in vivo and in vitro experiments. EBOC-HCl is a chiral compound, meaning it has two stereoisomers, and it is also a cyclic compound, meaning it has a ring-like structure. EBOC-HCl has a wide range of biological activities and is used in various biochemical and physiological experiments.

Scientific Research Applications

Synthesis and Stereochemistry

  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is utilized in the synthesis of various compounds. For instance, it's used in Michael reactions to form 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates. These reactions are significant for understanding the stereochemical aspects and further transformations of the products (Vafina et al., 2003).

Intermediate for Pharmaceutical Synthesis

  • This compound serves as a starting material for creating various intermediates in pharmaceutical synthesis. For example, it's used in a nine-step reaction process to synthesize tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, a compound with potential applications in medicinal chemistry (Wang et al., 2008).

Asymmetric Synthesis Application

  • It is a key intermediate in the asymmetric synthesis of compounds like cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, which is crucial for synthesizing potent protein kinase inhibitors (Hao et al., 2011).

Key Intermediate in Organic Synthesis

  • The compound is a central intermediate in the synthesis of other complex organic molecules. For instance, it's used in the preparation of 2-Oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, an important intermediate of prasugrel, a medication used to prevent blood clots (Weihui, 2013).

In Catalytic Reactions

  • This compound is employed in catalytic reactions, such as the iodine-catalyzed synthesis of 5-arylanthra[2,1-c][2,7]naphthyridine derivatives. This process highlights the utility of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride in facilitating metal-free catalyst reactions (Jiang et al., 2012).

Role in X-ray Powder Diffraction Studies

  • The compound has been used in X-ray powder diffraction studies as an intermediate in the synthesis of anticoagulants like apixaban (Qing Wang et al., 2017).

Enantioselective Synthesis

  • It plays a role in the enantioselective synthesis of biologically active compounds, such as methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate, which is useful for creating chiral 3-benzylpiperidine backbones (Wang et al., 2018).

properties

IUPAC Name

ethyl 1-benzyl-3-oxopiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3.ClH/c1-2-19-15(18)13-8-9-16(11-14(13)17)10-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOMEAWPKSISII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride

CAS RN

52763-21-0
Record name Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52763-21-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 52763-21-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.857
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Z Guo, BP Patel, RM Corbett, A Goswami… - Tetrahedron …, 2006 - Elsevier
… Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride was purchased from Aldrich. Other chemicals were purchased from VWR and/or Sigma–Aldrich. …
Number of citations: 8 www.sciencedirect.com
PA Lorenzetto, A Strehler, P Rüedi - Helvetica chimica acta, 2006 - Wiley Online Library
Discrepancies between chiroptical data from the literature and our determination of the structure of the title compounds (+)‐5 and (+)‐9a were resolved by an unambiguous assignment …
Number of citations: 5 onlinelibrary.wiley.com
BY Hao, JQ Liu, WH Zhang, XZ Chen - Synthesis, 2011 - thieme-connect.com
… for the synthesis of CP-690550 (a potent protein kinase inhibitor), is prepared via an asymmetric approach starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride in …
Number of citations: 5 www.thieme-connect.com
MD Soerensen, NM Khalifa, EB Pedersen - Synthesis, 1999 - thieme-connect.com
… Ethyl 1-benzyl-3-oxopiperidine-4carboxylate hydrochloride, ethyl isonipecotate, ethyl nipecotate, and ethyl N-benzyl-N-(2-carbetoxyethyl)glycinate were purchased from Aldrich. Ethyl 1-…
Number of citations: 16 www.thieme-connect.com
PD Kemmitt, K Blades, MR Box… - The Journal of …, 2014 - ACS Publications
… Hydrazine hydrate (4.8 mL, 99.7 mmol) was added to a stirred solution of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (27 g, 90.7 mmol) and Et 3 N (12.6 mL, 90.7 mmol) …
Number of citations: 5 pubs.acs.org
S Furegati, W Ganci, F Gorla, U Ringeisen… - Helvetica chimica …, 2004 - Wiley Online Library
… of ethyl 1-benzyl-3-oxopiperidine-4carboxylate hydrochloride (1; 10 g; Aldrich. 14,320-O) in MeOH (200 ml) was added dropwise to NaBH4 (25 g) under vigourous stirring (KPG) at 08 […
Number of citations: 23 onlinelibrary.wiley.com
T Farooq - 2012 - bora.uib.no
… , commercially available ethyl 1-benzyl-3-oxopiperidine4-carboxylate hydrochloride (37) could be debenzylated in 4 hr. However, this Pd-C catalyzed hydrogenation reaction requires …
Number of citations: 1 bora.uib.no
S Shao, W Rong, S Talukder, R Jia… - Drugs of the Future, 2022 - access.portico.org
… Cyclocondensation of ethyl 1-benzyl-3-oxopiperidine-4carboxylate hydrochloride (Ia) (1-5) or its free base (Ib) (2, 3, 5) with urea (II) in the presence of NaOEt (prepared by reaction …
Number of citations: 2 access.portico.org
LCR Carvalho, A Lourenço, LM Ferreira… - European Journal of …, 2019 - Wiley Online Library
… In 2011, the same group reported the preparation of a Boc-protected piperidine 62 from the commercially available ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (55) (…

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